molecular formula C18H19BrN2O4 B11669668 5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide

5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide

Cat. No.: B11669668
M. Wt: 407.3 g/mol
InChI Key: OWQXTRZGQGFNKB-RGVLZGJSSA-N
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Description

5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide typically involves the reaction of 5-bromo-2-ethoxybenzohydrazide with 3,4-dimethoxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes or DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide is unique due to the presence of the bromine atom and the combination of methoxy and ethoxy groups

Properties

Molecular Formula

C18H19BrN2O4

Molecular Weight

407.3 g/mol

IUPAC Name

5-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-ethoxybenzamide

InChI

InChI=1S/C18H19BrN2O4/c1-4-25-15-8-6-13(19)10-14(15)18(22)21-20-11-12-5-7-16(23-2)17(9-12)24-3/h5-11H,4H2,1-3H3,(H,21,22)/b20-11+

InChI Key

OWQXTRZGQGFNKB-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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